N'-[(2-methylpropanoyl)oxy]-3-nitrobenzenecarboximidamide
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Overview
Description
N’-[(2-methylpropanoyl)oxy]-3-nitrobenzenecarboximidamide is a complex organic compound characterized by its unique structure, which includes a nitro group, a carboximidamide group, and a 2-methylpropanoyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-methylpropanoyl)oxy]-3-nitrobenzenecarboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a benzene derivative to introduce the nitro group, followed by the formation of the carboximidamide group through amidation reactions. The final step involves the esterification with 2-methylpropanoic acid under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of N’-[(2-methylpropanoyl)oxy]-3-nitrobenzenecarboximidamide may involve large-scale nitration and amidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The esterification step can be optimized using catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-methylpropanoyl)oxy]-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to achieve substitution.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(2-methylpropanoyl)oxy]-3-nitrobenzenecarboximidamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(2-methylpropanoyl)oxy]-3-nitrobenzenecarboximidamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester and carboximidamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(2-methylpropanoyl)oxy]-4-nitrobenzenecarboximidamide
- N’-[(2-methylpropanoyl)oxy]-2-nitrobenzenecarboximidamide
- N’-[(2-methylpropanoyl)oxy]-3-nitrobenzenecarboxamide
Uniqueness
N’-[(2-methylpropanoyl)oxy]-3-nitrobenzenecarboximidamide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The position of the nitro group and the ester linkage can significantly affect the compound’s chemical and biological properties, making it distinct from its analogs.
This detailed article provides a comprehensive overview of N’-[(2-methylpropanoyl)oxy]-3-nitrobenzenecarboximidamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-7(2)11(15)18-13-10(12)8-4-3-5-9(6-8)14(16)17/h3-7H,1-2H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNAYZDHEIHOGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)ON=C(C1=CC(=CC=C1)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O/N=C(/C1=CC(=CC=C1)[N+](=O)[O-])\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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